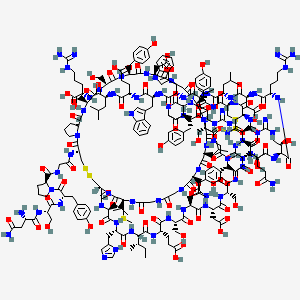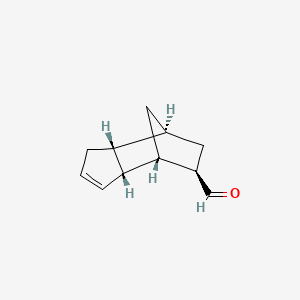
5-(Chloromethyl)-1,3-oxathiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-1,3-oxathiolane is an organic compound that belongs to the class of oxathiolanes, which are heterocyclic compounds containing both oxygen and sulfur atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,3-oxathiolane typically involves the reaction of 1,3-oxathiolane with chloromethylating agents. One common method is the reaction of 1,3-oxathiolane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to ensure high efficiency and yield. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize the production of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-1,3-oxathiolane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, sodium thiolate, or primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to achieve oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions to achieve reduction.
Major Products Formed
Substitution Reactions: Products include various substituted oxathiolanes, depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and thiols.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-1,3-oxathiolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-1,3-oxathiolane involves its reactivity with various biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This reactivity is the basis for its antimicrobial and antifungal properties.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloromethyl-2-methoxy-benzaldehyde
- 5-Chloromethylfurfural
- 5-Chloromethyl-2-hydroxyl-benzaldehyde
Uniqueness
5-(Chloromethyl)-1,3-oxathiolane is unique due to its oxathiolane ring structure, which imparts distinct chemical and physical properties. The presence of both oxygen and sulfur atoms in the ring makes it more versatile in terms of reactivity compared to similar compounds that lack this heterocyclic structure.
Propiedades
Número CAS |
58327-00-7 |
|---|---|
Fórmula molecular |
C4H7ClOS |
Peso molecular |
138.62 g/mol |
Nombre IUPAC |
5-(chloromethyl)-1,3-oxathiolane |
InChI |
InChI=1S/C4H7ClOS/c5-1-4-2-7-3-6-4/h4H,1-3H2 |
Clave InChI |
ZCMZVXAJXQFYOI-UHFFFAOYSA-N |
SMILES canónico |
C1C(OCS1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



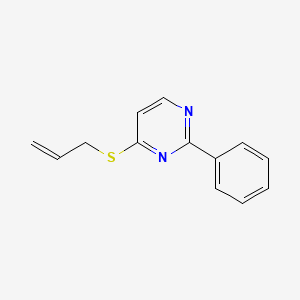
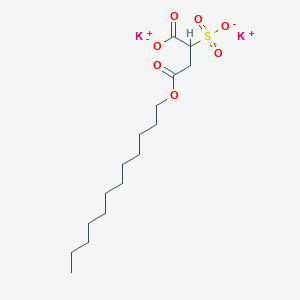
![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
![[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea](/img/structure/B13763800.png)
![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)
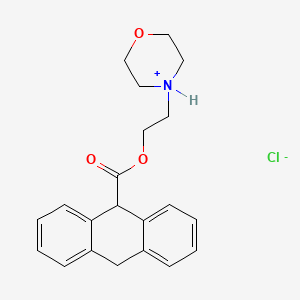
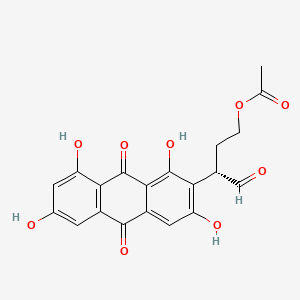
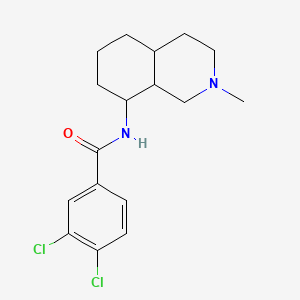
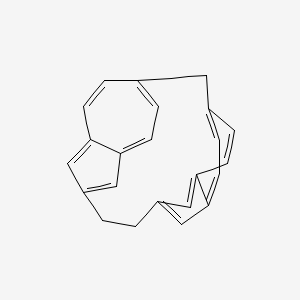
![Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13763816.png)
![[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13763817.png)
